molecular formula C51H82O20 B600659 Polyphyllin E CAS No. 76296-73-6

Polyphyllin E

Cat. No.: B600659
CAS No.: 76296-73-6
M. Wt: 1015.2 g/mol
InChI Key: SPDRGXNPOLRBGD-UHFFFAOYSA-N
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Description

Polyphyllin E is a steroidal saponin that can be isolated from Paris polyphylla . It has synergistic anticancer effects .


Synthesis Analysis

RNA-Seq analysis reveals the important co-expressed genes associated with polyphyllin biosynthesis during the developmental stages of Paris polyphylla . The mechanisms underlying polyphyllin biosynthesis and regulation during plant development have not been fully elucidated . Tissue samples of P. polyphylla var. yunnanensis during the four dominant developmental stages were collected and investigated using high-performance liquid chromatography and RNA sequencing .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple components. The molecular dissection of the pathway components revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis .


Chemical Reactions Analysis

Endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis . Enrichment analysis of DEGs revealed that endophyte inoculation promoted the chemical modification of downstream metabolites .

Scientific Research Applications

  • Anticancer Effects in Gastric Tumors : Polyphyllin E, in combination with other traditional Chinese medicine components, has shown to inhibit the activity of freshly-removed gastric tumor tissues. These effects include the reduction of mRNA expression levels of certain genes related to cancer progression (Yue et al., 2013).

  • Impact on Lung Cancer Cell Lines : Studies indicate that this compound can induce endoplasmic reticulum stress and trigger mitochondrial apoptotic pathways in human non-small cell lung cancer cells (Siu et al., 2008).

  • Apoptosis and Differentiation in Leukemia Cells : Research demonstrates that this compound can cause growth inhibitory effects, apoptosis, and differentiation in human erythroleukemia cell lines, particularly affecting mitochondrial pathways (Yang, Cai, & Meng, 2016).

  • Effect on Human Erythrocytes : this compound has been found to cause hemolysis and apoptosis in human red blood cells, indicating its potential cytotoxicity and the underlying mechanisms of action (Gao et al., 2012).

  • Anti-cancer Properties in HepG2 Cells : In studies involving liver cancer cells (HepG2), this compound has been shown to trigger cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for liver cancer (Zeng et al., 2020).

  • Broad Spectrum Anti-tumor Effects : this compound has been observed to have a wide range of anti-tumor effects, including cell cycle arrest, apoptosis induction, autophagy, anti-angiogenesis, and sensitization to chemotherapy (Tian et al., 2019).

  • Impact on Glioma Cells and Chemosensitivity : Studies suggest that this compound can inhibit the proliferation and invasion of glioma cells and enhance sensitivity to chemotherapeutic agents (Zhao et al., 2020).

  • Effectiveness in Breast Cancer Treatment : Research has shown that this compound inhibits the viability and induces apoptosis in breast cancer cell lines, suggesting its potential as a treatment option (Lee et al., 2005).

  • Inhibition of Osteosarcoma Cell Growth : this compound has been found to induce apoptosis and autophagy in human osteosarcoma cells, highlighting its potential as a drug candidate for osteosarcoma treatment (Yuan et al., 2019).

  • Potential in Alzheimer's Disease Treatment : Intriguingly, this compound has shown potential in treating Alzheimer's disease by modulating certain signaling pathways and reducing AD-like pathology in experimental models (Zhou et al., 2020).

Future Directions

Future research will focus on understanding the biosynthesis and accumulation of polyphyllins during plant development and elucidating the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla . Additionally, Polyphyllin E could inhibit proliferation of ovarian cancer cell migration and invasion by down-regulating the AKT/NF-κB pathway .

Mechanism of Action

Target of Action

Polyphyllin E, a major constituent in Rhizoma Paridis, has been found to target various cellular components. It has been reported to interact with the AKT/NF-κB signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion .

Mode of Action

This compound inhibits the proliferation of cancer cells by down-regulating the AKT/NF-κB pathway . This interaction results in the inhibition of matrix metalloproteinases, specifically MMP2 and MMP9 . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the AKT/NF-κB signaling pathway , which is involved in various cellular processes, including cell survival, proliferation, and migration . Additionally, it has been suggested that this compound may also affect the PI3K/SREBP-1/SCD1 axis , which is involved in lipid metabolism and has been implicated in cancer progression .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After oral administration, the bioavailability of this compound was found to be less than 1% . This low bioavailability may be partly due to hydrolysis by intestinal flora . The compound was found to be predominantly distributed in the liver and lungs .

Result of Action

The action of this compound results in marked cell death, particularly in cancer cells . It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells . Additionally, low-dose this compound could also inhibit the motility and invasion of ovarian cancer cells .

Action Environment

Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater, and food safety can all play a role

Biochemical Analysis

Biochemical Properties

Polyphyllin E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit matrix metalloproteinases, specifically MMP2 and MMP9 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells, causing marked cell death . Additionally, low-dose this compound could also inhibit motility and invasion of ovarian cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits matrix metalloproteinases via the AKT–nuclear factor kappa B (AKT/NF-κB) signaling pathway . This inhibition leads to a decrease in the proliferation of ovarian cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to be predominantly distributed in the liver and lungs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Polyphyllin E involves the conversion of diosgenin to polyphyllin E through several steps.", "Starting Materials": [ "Diosgenin", "Methanesulfonic acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Diosgenin is treated with methanesulfonic acid and sodium hydroxide to form the intermediate 3-keto-5α-spirostan-6-one.", "The intermediate is then oxidized with hydrogen peroxide to form 3-keto-5α-spirostan-6-one-3-ol.", "The 3-keto-5α-spirostan-6-one-3-ol is acetylated with acetic anhydride and sodium acetate to form 3-acetoxy-5α-spirostan-6-one.", "The 3-acetoxy-5α-spirostan-6-one is then treated with methanol and sodium hydroxide to form polyphyllin E.", "The polyphyllin E is extracted with chloroform and purified with water." ] }

CAS No.

76296-73-6

Molecular Formula

C51H82O20

Molecular Weight

1015.2 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-47-41(61)43(69-45-39(59)36(56)33(53)22(3)63-45)42(31(18-52)67-47)68-48-44(38(58)35(55)24(5)65-48)70-46-40(60)37(57)34(54)23(4)64-46/h8,20-24,26-48,52-61H,9-19H2,1-7H3

InChI Key

SPDRGXNPOLRBGD-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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